Cas no 1361697-93-9 (Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate)

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate is a versatile pyridine derivative with a functionalized structure, featuring both aminomethyl and difluoromethyl substituents. The presence of these groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ester moiety provides further derivatization potential, enabling applications in peptide coupling or prodrug development. Its difluoromethyl group contributes to metabolic stability and bioavailability, while the aminomethyl functionality allows for selective modifications. The compound’s well-defined structure ensures consistency in synthetic pathways, supporting its use in precision chemistry. Suitable for controlled reactions, it is often employed in the development of bioactive molecules requiring tailored physicochemical properties.
Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate structure
1361697-93-9 structure
Product name:Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate
CAS No:1361697-93-9
MF:C11H14F2N2O2
Molecular Weight:244.237869739532
CID:4798182

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate
    • インチ: 1S/C11H14F2N2O2/c1-6-10(11(12)13)7(4-9(16)17-2)3-8(5-14)15-6/h3,11H,4-5,14H2,1-2H3
    • InChIKey: BFCVXUMRMCUSMI-UHFFFAOYSA-N
    • SMILES: FC(C1C(C)=NC(CN)=CC=1CC(=O)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 264
  • トポロジー分子極性表面積: 65.2
  • XLogP3: 0.6

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022000035-500mg
Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate
1361697-93-9 97%
500mg
$960.40 2022-04-03
Alichem
A022000035-1g
Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate
1361697-93-9 97%
1g
$1,797.60 2022-04-03

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate 関連文献

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetateに関する追加情報

Introduction to Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate (CAS No. 1361697-93-9)

Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate, identified by the CAS registry number 1361697-93-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in drug development, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with various groups, including an amino methyl group, a difluoromethyl group, and a methyl group at specific positions, along with an acetate ester moiety. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate involves a series of well-established organic reactions, including nucleophilic substitutions, electrophilic substitutions, and esterification processes. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. The strategic placement of substituents on the pyridine ring is crucial for optimizing the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Pyridine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, recent studies have highlighted the role of pyridine-containing compounds in inhibiting kinases, which are key players in cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. The presence of the amino methyl group in this compound may enhance its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

In addition to its pharmacological applications, Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate has shown potential in agrochemicals due to its ability to act as a herbicide or insecticide. The difluoromethyl group introduces electron-withdrawing effects on the pyridine ring, which can influence the compound's reactivity towards plant enzymes or insect targets. Recent research has focused on optimizing the bioavailability and environmental safety of such compounds to minimize adverse effects on non-target organisms.

The structural versatility of this compound also makes it a valuable building block for constructing more complex molecules through further functionalization. For example, the acetate ester group can be readily converted into other functional groups such as carboxylic acids or amides using standard chemical transformations. This flexibility allows chemists to explore a wide range of applications across different industries.

From an analytical standpoint, the characterization of Methyl 6-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine-4-acetate relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and purity. Recent advancements in analytical instrumentation have further enhanced the accuracy and sensitivity of these techniques, enabling precise determination of even trace amounts of the compound.

In conclusion, Methyl 6-(aminomethyl)-3-(difluoromethyli)-2-methyipyr idine-4-acetate (CAS No. 1361697-93-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovations.

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